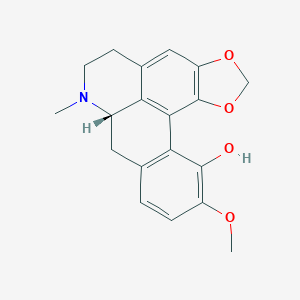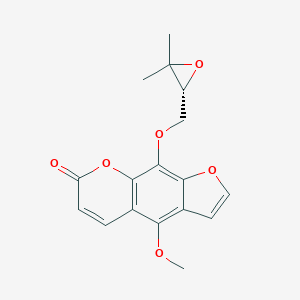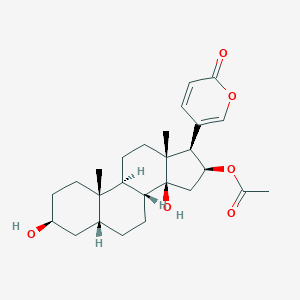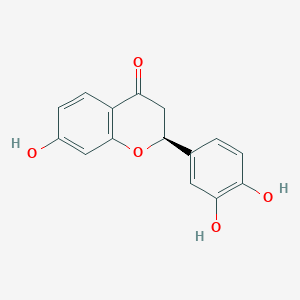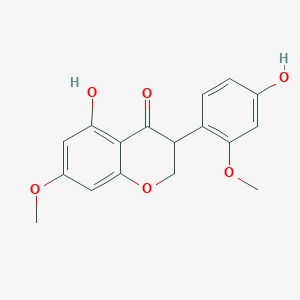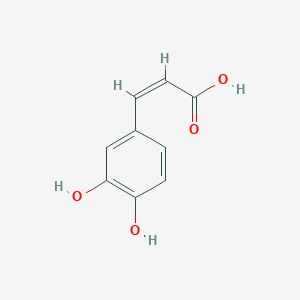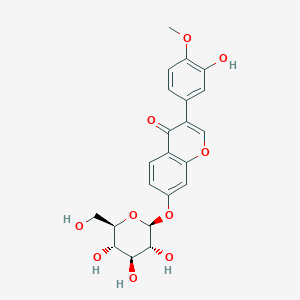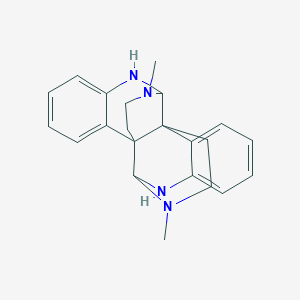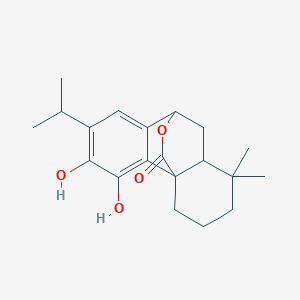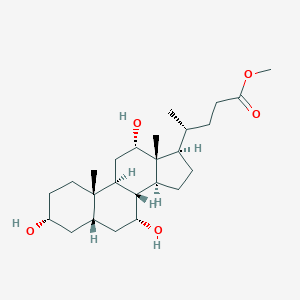
Methyl cholate
Vue d'ensemble
Description
Methyl cholate is the methyl ester form of Cholic acid . Cholic acid is one of the major bile acids produced by the liver, where it is synthesized from cholesterol . The molecular formula of Methyl cholate is C25H42O5 .
Chemical Reactions Analysis
A study on the formation and desolvation mechanism of Methyl cholate solvates was conducted . The study found that solvate formation was associated with the possibility for more efficient packing in structures containing solvent molecules .Applications De Recherche Scientifique
Biotransformation and Derivative Formation
Methyl cholate undergoes biotransformation with the help of Aspergillus niger, leading to the creation of new compounds. One such derivative, identified as methyl 3alpha,7alpha,12alpha,15beta-tetrahydroxy-5beta-cholan-24-oate, was discovered as a novel compound through this process. The structural elucidation of these derivatives enhances our understanding of organic chemistry and microbial transformation processes (Al-Aboudi et al., 2009).
Inclusion Compounds with Organic Substances
Methyl cholate forms crystalline inclusion compounds with various organic substances, including methanol. The structure of a 1:1 complex between methyl cholate and methanol reveals how methanol molecules are trapped by hydrogen bonds, providing insights into molecular interactions and complex formations (Miyata et al., 1987).
Cholesterol Biosynthesis Inhibition
A study found that methyl cholate isolated from the fungus Rhizopus oryzae acts as a cholesterol biosynthesis inhibitor. This compound demonstrated moderate inhibitory activity on cholesterol biosynthesis in human liver cells, indicating its potential role in managing cholesterol levels (Kim et al., 2004).
Sugar Transport and Extraction
Methyl cholate has been used in a supported liquid membrane (SLM) system for the facilitated transport of monosaccharides. The permeabilities of the SLM for various sugars were determined, showcasing the potential of methyl cholate in industrial applications involving sugar extraction and transport (Hassoune et al., 2008).
Antibacterial Activity and Synthetic Applications
Methyl cholate derivatives acylated with long-chain fatty acids exhibited inhibitory effects on the growth of some bacterial strains. This suggests their potential as germicides for topical application, and also demonstrates an efficient method for synthesizing ursodeoxycholic acid, a clinically significant bile acid (Sugai et al., 1996).
Facilitated Extraction and Recovery of Active Ingredients
Methyl cholate has been effective in the extraction and recovery of active pharmaceutical ingredients like paracetamol. This highlights its application in the pharmaceutical industry, particularly in the development of novel extraction processes (El Atmani et al., 2017).
Solid-Vapor Reactions and Kinetic Analysis
Research on the solid-vapor reactions of cholic acid and methyl cholate with acetonitrile has provided valuable insights into the kinetics and mechanisms of these reactions. Understanding these interactions is crucial for developing new chemical synthesis and processing techniques (Scott, 1995).
Mécanisme D'action
Target of Action
Methyl cholate is the methyl ester form of cholic acid . Cholic acid is one of the major bile acids produced by the liver, where it is synthesized from cholesterol . Bile acids realize their effects through nuclear farnesoid X receptors (FXRs) and membrane TGR5 receptors . They are also associated with other receptors such as the vitamin D receptor (VDR), pregnane X receptor (PXR), and potentially with the constitutive androstane receptor (CAR) .
Mode of Action
Methyl cholate, like other bile acids, is amphiphilic, meaning it has both hydrophilic and hydrophobic properties This allows it to interact with its targets, such as FXRs and TGR5 receptors, and induce changes in cell signaling and metabolism
Biochemical Pathways
Primary bile acids, including cholic acid, are produced in the hepatocytes . Secondary bile acids are formed by modifying the primary bile acids in the intestinal lumen, i.e., by the reactions of 7α-dehydroxylation and deconjugation of cholic acid . The most important secondary bile acids are deoxycholic acid (DCA) and lithocholic acid (LCA) .
Pharmacokinetics
The pharmacokinetics of methyl cholate, like other bile acids, involves its synthesis in the liver from cholesterol, secretion into the bile, and modification in the intestine to form secondary bile acids
Result of Action
The action of methyl cholate, like other bile acids, has numerous effects at the molecular and cellular levels. These include changes in cell signaling and metabolism due to its interaction with various receptors . Bile acids also have a role in the digestion of nutrients and have potential therapeutic effects in various diseases .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYVTEULDNMQAR-SRNOMOOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Methyl cholate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20833 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyl cholate | |
CAS RN |
1448-36-8 | |
| Record name | Methyl cholate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl cholate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001448368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl cholate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL CHOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1P59HQX4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




